(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The bicyclic structure provides a rigid framework that can be exploited for the development of new molecules with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the reaction of quinuclidin-3-one with diazomethane . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include low temperatures and the use of specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects involves its interaction with molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[3.3.1]nonane: Known for its biological activity and applications in asymmetric catalysis and anticancer research.
Uniqueness
(1S,5S)-3,6-diazabicyclo[322]nonan-7-one is unique due to its specific bicyclic structure, which provides a distinct framework for chemical reactions and biological interactions
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
KNPIHDSEMFBJJK-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]1C(=O)N2 |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Origin of Product |
United States |
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